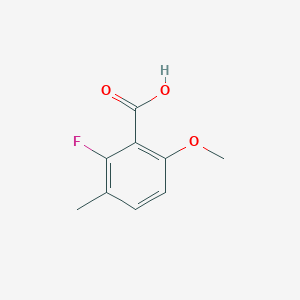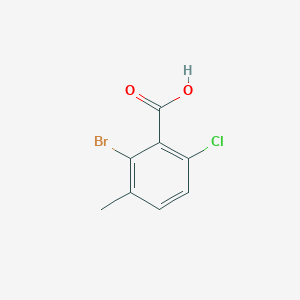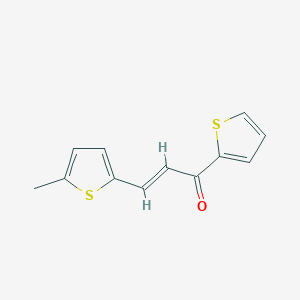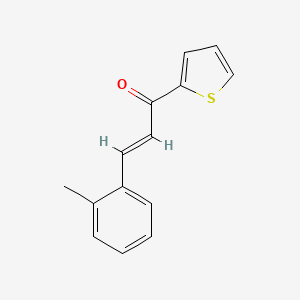
(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as 2MTPT, is a synthetic compound which has been studied for its potential use in various scientific research applications. It is a member of the thiophene family, and has been found to possess a variety of biochemical and physiological effects. The purpose of
Wissenschaftliche Forschungsanwendungen
2MTPT has been studied for its potential use in a variety of scientific research applications. It has been found to have antimicrobial effects, and has been studied for its potential use as an antibiotic. It has also been studied for its potential use as an anti-inflammatory agent, and has been found to possess anti-inflammatory properties in animal models. Additionally, 2MTPT has been studied for its potential use in cancer research, as it has been found to possess anti-tumor properties in various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of 2MTPT is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, it is believed to act by inhibiting the activity of certain transcription factors, such as nuclear factor kappa B, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
2MTPT has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, and has been found to reduce the production of pro-inflammatory mediators in animal models. Additionally, it has been found to possess anti-tumor properties in various cancer cell lines, and has been found to induce apoptosis in these cells. Furthermore, it has been found to possess antimicrobial effects, and has been found to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2MTPT has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it an attractive option for researchers. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying these effects. However, there are some limitations to its use in lab experiments. For example, it has not been studied extensively, so its full range of effects is not yet known. Additionally, it has not been approved for use in humans, so its use in lab experiments is limited to animal models.
Zukünftige Richtungen
The potential future directions for 2MTPT research are numerous. One potential direction is to further study its antimicrobial effects, as it has been found to possess antimicrobial properties. Additionally, further research could be conducted to study its anti-tumor effects, as it has been found to possess anti-tumor properties in various cancer cell lines. Furthermore, further research could be conducted to study its potential use as an anti-inflammatory agent, as it has been found to possess anti-inflammatory properties in animal models. Additionally, further research could be conducted to study its potential use in other medical applications, such as the treatment of neurological disorders. Finally, further research could be conducted to study its potential toxicological effects, as its effects on humans have not yet been studied.
Synthesemethoden
2MTPT can be synthesized through a two-step process, beginning with the reaction of 2-methylphenylboronic acid with thiophene-2-carbaldehyde, followed by the addition of a base such as potassium carbonate. This process yields the desired product, 2MTPT, as the primary product. The reaction is typically conducted in an aqueous solution at a temperature of approximately 100°C.
Eigenschaften
IUPAC Name |
(E)-3-(2-methylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-5-2-3-6-12(11)8-9-13(15)14-7-4-10-16-14/h2-10H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKMEXGFMGUNFP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)
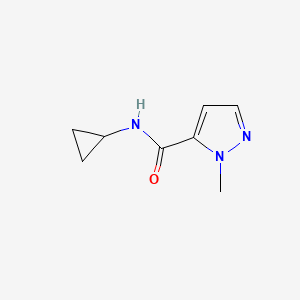
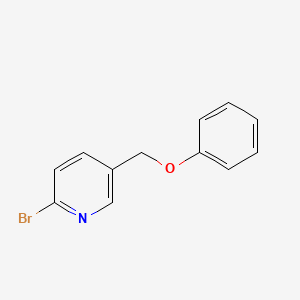
![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)





